molecular formula C11H13BrClNO B6153416 2-(4-bromobenzoyl)pyrrolidine hydrochloride CAS No. 1225291-08-6

2-(4-bromobenzoyl)pyrrolidine hydrochloride

Cat. No. B6153416
CAS RN: 1225291-08-6
M. Wt: 290.6
InChI Key:
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Description

“2-(4-bromobenzoyl)pyrrolidine hydrochloride” is a chemical compound with the IUPAC name (4-bromophenyl) (2-pyrrolidinyl)methanone hydrochloride . It has a molecular weight of 290.59 .


Molecular Structure Analysis

The InChI code for “2-(4-bromobenzoyl)pyrrolidine hydrochloride” is 1S/C11H12BrNO.ClH/c12-9-5-3-8(4-6-9)11(14)10-2-1-7-13-10;/h3-6,10,13H,1-2,7H2;1H . This indicates the presence of a bromophenyl group, a pyrrolidinyl group, and a methanone group in the molecule .

Safety and Hazards

While specific safety and hazard information for “2-(4-bromobenzoyl)pyrrolidine hydrochloride” is not provided in the search results, general safety measures for handling chemical compounds should be followed. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromobenzoyl)pyrrolidine hydrochloride involves the reaction of 4-bromobenzoyl chloride with pyrrolidine in the presence of a base to form the intermediate 2-(4-bromobenzoyl)pyrrolidine. This intermediate is then reacted with hydrochloric acid to yield the final product, 2-(4-bromobenzoyl)pyrrolidine hydrochloride.", "Starting Materials": [ "4-bromobenzoic acid", "thionyl chloride", "pyrrolidine", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Conversion of 4-bromobenzoic acid to 4-bromobenzoyl chloride", "4-bromobenzoic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF to form 4-bromobenzoyl chloride and sulfur dioxide gas.", "Step 2: Formation of 2-(4-bromobenzoyl)pyrrolidine", "4-bromobenzoyl chloride is added dropwise to a solution of pyrrolidine in diethyl ether and sodium hydroxide.", "The reaction mixture is stirred at room temperature for several hours until TLC analysis indicates complete conversion of the starting material.", "The organic layer is separated and washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the intermediate 2-(4-bromobenzoyl)pyrrolidine.", "Step 3: Formation of 2-(4-bromobenzoyl)pyrrolidine hydrochloride", "The intermediate 2-(4-bromobenzoyl)pyrrolidine is dissolved in hydrochloric acid and stirred at room temperature for several hours.", "The resulting precipitate is filtered, washed with water, and dried under reduced pressure to yield the final product, 2-(4-bromobenzoyl)pyrrolidine hydrochloride." ] }

CAS RN

1225291-08-6

Product Name

2-(4-bromobenzoyl)pyrrolidine hydrochloride

Molecular Formula

C11H13BrClNO

Molecular Weight

290.6

Purity

95

Origin of Product

United States

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